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Compound of Interest

Compound Name: Methyl 4-(cyanoacetyl)benzoate

Cat. No.: B1331329 Get Quote

A detailed guide for researchers and drug development professionals on the spectral

characteristics of Methyl 4-(cyanoacetyl)benzoate and its ortho- and meta-methylated

analogs, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectral data for Methyl 4-
(cyanoacetyl)benzoate and two of its methylated derivatives: Methyl 4-(cyanoacetyl)-2-

methylbenzoate and Methyl 4-(cyanoacetyl)-3-methylbenzoate. Understanding the

spectroscopic properties of these compounds is crucial for their identification, characterization,

and application in synthetic chemistry and drug discovery. The addition of a methyl group to the

benzoate ring induces notable shifts in the spectral data, which can be correlated with the

substituent's electronic and steric effects.

Comparative Spectral Data
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for Methyl 4-(cyanoacetyl)benzoate and its methylated derivatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Compound Ar-H (ppm) -OCH₃ (ppm) -CH₂- (ppm) Ar-CH₃ (ppm)

Methyl 4-

(cyanoacetyl)ben

zoate

8.18 (d, 2H),

8.05 (d, 2H)
3.97 (s, 3H) 4.15 (s, 2H) -

Methyl 4-

(cyanoacetyl)-2-

methylbenzoate

7.78 (d, 1H),

7.52 (m, 2H)
3.92 (s, 3H)

~4.15 (s, 2H,

predicted)
2.62 (s, 3H)

Methyl 4-

(cyanoacetyl)-3-

methylbenzoate

(Predicted)

8.02 (s, 1H), 7.95

(d, 1H), 7.71 (d,

1H)

3.98 (s, 3H)
~4.15 (s, 2H,

predicted)
2.64 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compo
und

C=O
(ester)
(ppm)

C=O
(keto)
(ppm)

Ar-C
(ppm)

-OCH₃
(ppm)

-CH₂-
(ppm)

-CN
(ppm)

Ar-CH₃
(ppm)

Methyl 4-

(cyanoac

etyl)benz

oate

165.8 188.5

135.2,

134.1,

130.2,

129.1

52.8 29.7 115.9 -

Methyl 4-

(cyanoac

etyl)-2-

methylbe

nzoate

~166 ~188
~(135-

128)
~52 ~30 ~116 ~21

Methyl 4-

(cyanoac

etyl)-3-

methylbe

nzoate

~166 ~188
~(135-

128)
~52 ~30 ~116 ~21
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Note: Values for methylated derivatives are predicted based on known substituent effects in the

absence of complete experimental data.

Table 3: Key IR Absorption Bands (cm⁻¹)
Compound ν(C≡N) ν(C=O, ester) ν(C=O, keto) ν(C-O)

Methyl 4-

(cyanoacetyl)ben

zoate

~2260 ~1725 ~1685 ~1280

Methyl 4-

(cyanoacetyl)-2-

methylbenzoate

~2260 ~1725 ~1685 ~1280

Methyl 4-

(cyanoacetyl)-3-

methylbenzoate

~2260 ~1725 ~1685 ~1280

Note: The IR absorption bands are expected to be very similar for all three compounds, with

minor shifts due to the methyl substituent.

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragment Ions

Methyl 4-

(cyanoacetyl)benzoate
203.06

172 ([M-OCH₃]⁺), 144 ([M-

COOCH₃]⁺), 116, 89

Methyl 4-(cyanoacetyl)-2-

methylbenzoate
217.07

186 ([M-OCH₃]⁺), 158 ([M-

COOCH₃]⁺), 130, 103

Methyl 4-(cyanoacetyl)-3-

methylbenzoate
217.07

186 ([M-OCH₃]⁺), 158 ([M-

COOCH₃]⁺), 130, 103

Experimental Protocols
General Synthesis of Methyl 4-(cyanoacetyl)benzoate
Derivatives
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The synthesis of Methyl 4-(cyanoacetyl)benzoate and its derivatives can be achieved through

the reaction of the corresponding methyl benzoate derivative with a cyanide source, followed

by acylation. A general procedure is outlined below.

Synthesis of Methyl 4-(cyanoacetyl)benzoate:

A detailed synthesis involves the reaction of methyl 4-chlorocarbonylbenzoate with the dianion

of cyanoacetic acid.[1]

Preparation of the dianion of cyanoacetic acid: Cyanoacetic acid is dissolved in

tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is then added dropwise to form

the dianion.[1]

Acylation: A solution of methyl 4-chlorocarbonylbenzoate in THF is added dropwise to the

dianion solution at -78 °C.[1] The reaction mixture is stirred for a specified time and then

allowed to warm to room temperature.

Work-up and Purification: The reaction is quenched with 1 M HCl. The aqueous layer is

extracted with dichloromethane, and the combined organic layers are washed with saturated

sodium bicarbonate solution, dried over magnesium sulfate, filtered, and concentrated.[1]

The crude product is then purified by flash chromatography.

This general procedure can be adapted for the synthesis of the methylated derivatives by

starting with the corresponding methylated methyl chlorocarbonylbenzoate.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer, typically

with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance

(ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a

suitable ionization technique, such as electron ionization (EI) for GC-MS analysis.
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Visualizations
Logical Relationship of Spectral Data
The following diagram illustrates the relationship between the chemical structures of the

compounds and their expected spectral characteristics. The introduction of a methyl group at

the ortho or meta position on the benzoate ring influences the electronic environment and,

consequently, the chemical shifts in NMR spectroscopy.

Structural Effects on Spectral Data

Parent Compound

Derivatives

Spectral Observations

Methyl 4-(cyanoacetyl)benzoate

Methyl 4-(cyanoacetyl)-2-methylbenzoate

ortho-Methylation

Methyl 4-(cyanoacetyl)-3-methylbenzoate

meta-Methylation

NMR: Shifts in Ar-H signals
due to steric and electronic effects IR: Minor shifts in C=O and C-O stretching frequencies MS: Increased molecular ion peak

and altered fragmentation pattern

Click to download full resolution via product page

Caption: Structural modifications and their spectral consequences.

Experimental Workflow
The diagram below outlines the general workflow for the synthesis and spectral

characterization of Methyl 4-(cyanoacetyl)benzoate derivatives.
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Caption: Synthesis and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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